molecular formula C9H18N2O2 B6226533 tert-butyl N-[(2-aminocyclopropyl)methyl]carbamate CAS No. 1889233-26-4

tert-butyl N-[(2-aminocyclopropyl)methyl]carbamate

Cat. No.: B6226533
CAS No.: 1889233-26-4
M. Wt: 186.25 g/mol
InChI Key: GJMNXRGGCJFUCQ-UHFFFAOYSA-N
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Description

tert-butyl N-[(2-aminocyclopropyl)methyl]carbamate is a carbamate-protected amine compound featuring a cyclopropane ring substituted with an aminomethyl group. This bicyclic structure combines the steric effects of the tert-butyloxycarbonyl (Boc) protecting group with the unique electronic and geometric properties of the cyclopropane ring. The compound is primarily used as a synthetic intermediate in pharmaceutical chemistry, enabling controlled amine deprotection during multi-step syntheses . Its molecular formula is C₁₁H₂₀N₂O₂, with a molecular weight of 214.3 g/mol . The stereochemistry and substitution pattern on the cyclopropane ring significantly influence its reactivity and applications in drug discovery, particularly for constrained peptidomimetics or small-molecule inhibitors .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(2-aminocyclopropyl)methyl]carbamate involves the reaction of tert-butyl carbamate with a suitable aminocyclopropyl derivative. The reaction is typically carried out under controlled conditions to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions: tert-butyl N-[(2-aminocyclopropyl)methyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

Chemistry: In chemistry, tert-butyl N-[(2-aminocyclopropyl)methyl]carbamate is used as a building block for the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies .

Biology: In biological research, this compound is used to study the effects of cyclopropyl derivatives on biological systems. It is also used in the development of new pharmaceuticals and bioactive compounds .

Medicine: In medicine, this compound is investigated for its potential therapeutic applications. It is used in the development of new drugs and treatments for various diseases .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used in the development of new industrial processes and technologies .

Mechanism of Action

The mechanism of action of tert-butyl N-[(2-aminocyclopropyl)methyl]carbamate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules and modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Structural and Functional Group Variations

Table 1: Structural Comparison of Selected Carbamate Derivatives

Compound Name Key Structural Features Molecular Formula CAS Number Reference
tert-butyl N-[(2-aminocyclopropyl)methyl]carbamate Cyclopropane ring, Boc-protected aminomethyl group C₁₁H₂₀N₂O₂ 1395492-00-8
tert-butyl N-{[1-(2-aminoethyl)cyclopropyl]methyl}carbamate Cyclopropane ring with extended aminoethyl chain C₁₁H₂₂N₂O₂ 1032684-85-7
tert-butyl N-[(1R,2R)-2-aminocyclopropyl]carbamate hydrochloride Trans-cyclopropane stereochemistry, hydrochloride salt C₈H₁₅N₂O₂·HCl 1949805-93-9
tert-butyl N-{3-[(3-aminopropyl)amino]propyl}carbamate (Compound 13) Linear triamine chain, Boc protection C₁₅H₃₁N₃O₂ Not specified
tert-butyl N-[(3-amino-5-methylphenyl)methyl]carbamate Aromatic phenyl group with methyl substitution C₁₄H₂₀N₂O₂ 1909319-84-1

Key Observations :

  • The cyclopropane ring in the target compound introduces ring strain , enhancing reactivity compared to linear or aromatic analogs .
  • Substituents like the aminoethyl chain (e.g., CAS 1032684-85-7) increase molecular flexibility but reduce steric hindrance compared to the rigid cyclopropane core .
  • Aromatic analogs (e.g., CAS 1909319-84-1) exhibit distinct electronic properties due to π-conjugation, favoring applications in materials science or as kinase inhibitors .

Key Observations :

  • Linear carbamates (e.g., Compounds 12 and 13) show moderate yields (40–55%) due to competing side reactions during alkylation .
  • Cyclopropane-containing derivatives often require specialized methods (e.g., Simmons–Smith cyclopropanation), which may lower yields but enhance structural precision .

Spectral and Physicochemical Properties

Table 3: Spectroscopic Data Comparison

Compound Name IR (cm⁻¹) ¹H NMR (δ, ppm) LC-MS (m/z) Reference
tert-butyl N-{2-[(2-aminoethyl)amino]ethyl}carbamate (Compound 12) 3296 (N–H), 1686 (C=O) 1.28 (9H, s, Boc), 2.70–3.40 (m, NH₂ and CH₂) 204.1 [M+H]⁺
This compound Not reported 1.44 (9H, s, Boc), 2.85–3.10 (m, cyclopropane CH₂) 214.3 [M+H]⁺ (theoretical)
tert-butyl N-[(3-amino-5-methylphenyl)methyl]carbamate Not reported 1.42 (9H, s, Boc), 6.80–7.20 (m, aromatic H) 236.31 [M+H]⁺

Key Observations :

  • The Boc group consistently shows a singlet near δ 1.4 ppm in ¹H NMR across derivatives .
  • Cyclopropane protons resonate in the δ 2.8–3.1 ppm range, distinct from aromatic or aliphatic protons in other analogs .
  • LC-MS data confirm molecular ion peaks aligned with theoretical masses, ensuring structural validation .

Biological Activity

Tert-butyl N-[(2-aminocyclopropyl)methyl]carbamate is a compound of interest in pharmacological research due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity, including synthesis methods, interaction studies, and comparative analysis with related compounds.

Chemical Structure and Properties

  • Molecular Formula : C₉H₁₈N₂O₂
  • Molecular Weight : Approximately 186.25 g/mol
  • Appearance : White to off-white powder
  • Solubility : Soluble in organic solvents

The compound contains a tert-butyl group and an amino-substituted cyclopropyl moiety, which contribute to its biological properties.

Biological Activity

Preliminary studies indicate that this compound may exhibit various biological activities, particularly in the realms of neuroprotection and antimicrobial effects. The following table summarizes the biological activities of related compounds, highlighting the potential of this compound.

Compound NameMolecular FormulaBiological ActivityUnique Features
This compoundC₉H₁₈N₂O₂Neuroprotective, AntimicrobialContains a cyclopropyl moiety
Tert-butyl (1-(aminomethyl)cyclopropyl)carbamateC₉H₁₈N₂O₂NeuroprotectiveVariation in amino group position
N,N-Dimethyl-(1-aminocyclopropyl)methylamineC₈H₁₈N₂AnalgesicLacks the carbamate functional group

The mechanism by which this compound exerts its effects remains under investigation. However, it is hypothesized that the compound may interact with specific receptors or enzymes involved in neuroprotection and antimicrobial activity. Interaction studies suggest that it may bind effectively to various biological targets, influencing cellular pathways related to neuroprotection and microbial resistance.

Case Studies and Research Findings

  • Neuroprotective Effects : Research indicates that compounds with similar structures may protect neuronal cells from oxidative stress-induced damage. In vitro studies have demonstrated that these compounds can enhance cell viability in neuronal cell lines exposed to neurotoxic agents.
  • Antimicrobial Activity : In preliminary antimicrobial assays, this compound exhibited activity against both Gram-positive and Gram-negative bacteria. The exact mechanism is thought to involve disruption of bacterial membrane integrity, leading to cell lysis.
  • Safety and Toxicity : Toxicological evaluations are crucial for assessing the safety profile of this compound. Initial findings suggest low cytotoxicity in mammalian cell lines, but comprehensive studies are needed to confirm these results across different biological systems.

Future Directions

Further research is warranted to explore the full spectrum of biological activities associated with this compound. Future studies should focus on:

  • In vivo Studies : To validate the neuroprotective and antimicrobial effects observed in vitro.
  • Mechanistic Studies : To elucidate the specific pathways involved in its biological activity.
  • Structure-Activity Relationship (SAR) : To optimize the compound's efficacy and safety profile through chemical modifications.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing tert-butyl N-[(2-aminocyclopropyl)methyl]carbamate?

The synthesis typically involves Boc-protection of the primary amine group in (2-aminocyclopropyl)methylamine using di-tert-butyl dicarbonate (Boc₂O). Key steps include:

  • Reaction conditions : Conducted in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) with a base like triethylamine (TEA) to neutralize HCl byproducts .
  • Procedure : The amine is dissolved in solvent, Boc₂O is added dropwise under nitrogen, and the reaction is stirred at room temperature for 4–12 hours.
  • Workup : The product is extracted, washed with brine, and purified via silica gel chromatography or recrystallization.
    Key parameters : Maintain inert atmosphere (prevents amine oxidation), stoichiometric excess of Boc₂O (1.2–1.5 equiv), and pH control to avoid side reactions.

Q. How is the compound characterized to confirm its structure and purity?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify the tert-butyl group (δ ~1.4 ppm for 9H), cyclopropane protons (δ ~1.0–2.0 ppm), and carbamate carbonyl (δ ~155–160 ppm in ¹³C) .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+ ion for C₉H₁₇N₂O₂: calc. 185.1285, observed 185.1290) .
  • Infrared (IR) Spectroscopy : Peaks at ~1680–1720 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N-H stretch) .

Q. What are the common applications of this compound in organic synthesis?

  • Amine protection : The tert-butyl carbamate (Boc) group shields the primary amine during multi-step syntheses (e.g., peptide coupling or heterocycle formation) .
  • Intermediate for cyclopropane derivatives : Used to synthesize strained cyclopropane-containing analogs for studying ring-opening reactions or bioactive molecules .

Advanced Research Questions

Q. How can stereochemical outcomes be controlled during the synthesis of cyclopropane-containing intermediates?

  • Chiral auxiliaries : Use enantiomerically pure starting materials (e.g., (1R,2S)-cyclopropylamine derivatives) to dictate stereochemistry .
  • Asymmetric catalysis : Employ transition-metal catalysts (e.g., Cu(I)/bisoxazoline complexes) in cyclopropanation reactions to achieve enantiomeric excess (>90%) .
  • Analytical validation : Chiral HPLC or X-ray crystallography (using SHELXL or SIR97 ) confirms absolute configuration.

Q. What strategies optimize yield and purity in large-scale syntheses?

  • Solvent selection : Replace DCM with ethyl acetate for easier removal and lower toxicity .
  • Continuous flow reactors : Enhance mixing and heat transfer for Boc protection reactions, reducing reaction time from hours to minutes .
  • In-line monitoring : Use FTIR or UV-vis spectroscopy to track reaction progress and automate quenching .

Q. How does the compound’s stability vary under different storage conditions?

  • Thermal stability : Decomposition occurs above 150°C (DSC data), releasing CO₂ and tert-butanol .
  • Hydrolytic sensitivity : The Boc group cleaves under acidic conditions (e.g., HCl/dioxane) or prolonged exposure to moisture. Store at –20°C under nitrogen with desiccants .
  • Light sensitivity : UV irradiation promotes cyclopropane ring-opening; use amber glassware for storage .

Q. What role does this compound play in medicinal chemistry research?

  • Pharmacophore modification : The cyclopropane ring introduces rigidity to mimic peptide bonds or stabilize bioactive conformations .
  • Enzyme inhibition studies : Used to synthesize covalent inhibitors (e.g., via Michael addition of the amine to α,β-unsaturated carbonyls) targeting proteases or kinases .
  • In vivo probes : Radiolabeled (e.g., ¹⁴C-Boc) versions track drug distribution and metabolism .

Properties

CAS No.

1889233-26-4

Molecular Formula

C9H18N2O2

Molecular Weight

186.25 g/mol

IUPAC Name

tert-butyl N-[(2-aminocyclopropyl)methyl]carbamate

InChI

InChI=1S/C9H18N2O2/c1-9(2,3)13-8(12)11-5-6-4-7(6)10/h6-7H,4-5,10H2,1-3H3,(H,11,12)

InChI Key

GJMNXRGGCJFUCQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1CC1N

Purity

95

Origin of Product

United States

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